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Compound of Interest

Compound Name: 1-Phenyl-1,3-butadiene

Cat. No.: B073350

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-phenyl-1,3-butadiene, a conjugated hydrocarbon of significant interest in organic synthesis
and materials science. This document presents nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, primarily for the more stable (E)-isomer, supported by
detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-1-phenyl-1,3-butadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

While a complete, explicitly assigned spectrum for 1-phenyl-1,3-butadiene is not readily
available in public databases, analysis of similar structures and spectral prediction tools
suggest the following approximate chemical shifts and coupling patterns. The vinylic protons of
the butadiene moiety are expected to appear in the downfield region due to the influence of the

phenyl ring and the conjugated system.
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Approximate .
Coupling Constant

Proton Assignment Chemical Shift (9, Multiplicity (3, Ho)
ppm)
H-4 (trans) 52-54 d ~17
H-4 (cis) 5.0-5.2 d ~10
H-3 6.4 - 6.6 ddd ~17,~10, ~10
H-2 6.7-6.9 dad ~15, ~10
H-1 6.5-6.7 d ~15
Phenyl Protons 72-75 m

Note: These are estimated values and may vary depending on the solvent and experimental
conditions.

13C NMR (Carbon NMR) Data

Public databases indicate the availability of 23C NMR data for (E)-1-phenyl-1,3-butadiene. The
conjugated system and the phenyl ring significantly influence the chemical shifts of the carbon

atoms.[1]
Carbon Assignment Approximate Chemical Shift (8, ppm)
C-4 (CH2) 117 - 119
C-3 (CH) 136 - 138
C-2 (CH) 130 - 132
C-1 (CH) 128 - 130
Phenyl C (quaternary) 137 -139
Phenyl CH 126 - 129

Note: These are approximate ranges based on typical values for similar structures.
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Infrared (IR) Spectroscopy

The IR spectrum of 1-phenyl-1,3-butadiene is characterized by absorptions corresponding to

C-H stretching and bending vibrations of the aromatic and vinylic groups, as well as C=C

stretching of the conjugated system.

Wavenumber (cm~1) Vibrational Mode Intensity
C-H stretch (aromatic and _
~3080 - 3020 o Medium
vinylic)
C=C stretch (conjugated )
~1625 Medium

diene)

~1595, ~1495, ~1450

C=C stretch (aromatic ring)

Medium to Strong

~990 =C-H bend (trans-vinylic) Strong

~900 =C-H bend (vinylic) Strong
C-H bend (monosubstituted

~750, ~690 Strong

benzene)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1-phenyl-1,3-butadiene shows a prominent

molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment Relative Intensity
130 [M]* (Molecular lon) High

129 [M-H]* High

115 [M-CHs]* Medium

91 [C7H7]* (Tropylium ion) Medium

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 1-phenyl-1,3-butadiene in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a high-field NMR spectrometer
(e.g., 300 MHz or higher). For *H NMR, standard parameters include a 90° pulse, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-
to-noise ratio. For 133C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

o Sample Preparation (Liquid Sample): Place a drop of neat 1-phenyl-1,3-butadiene between
two KBr or NaCl plates to form a thin film.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. A background spectrum of the clean plates
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 1-phenyl-1,3-butadiene in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas
chromatography (GC) system for separation and purification.

 lonization: Use electron ionization (El) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

e Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole or time-of-flight).
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o Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Data Interpretation and Visualization

The spectroscopic data provides a detailed fingerprint of the molecular structure of 1-phenyl-

1,3-butadiene.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-phenyl-1,3-butadiene.
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Caption: A logical workflow for the spectroscopic analysis and structure elucidation of 1-

phenyl-1,3-butadiene.

This comprehensive guide provides the foundational spectroscopic data and methodologies

essential for researchers and professionals working with 1-phenyl-1,3-butadiene. The

presented information facilitates compound identification, purity assessment, and further

investigation into its chemical properties and applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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